molecular formula C16H17N3O4S B2944201 4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide CAS No. 2097915-87-0

4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide

Katalognummer: B2944201
CAS-Nummer: 2097915-87-0
Molekulargewicht: 347.39
InChI-Schlüssel: AFBUXRBQWCSFAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, designed to enhance neuronal protection against ischemic damage . Its structure features:

  • Core scaffold: A diketopiperazine (2,3-dioxopiperazine) group at position 4-ethyl.
  • Aryl substituent: A 5-(thiophen-3-yl)furan-2-yl group, providing heterocyclic bulk for HDAC isoform selectivity.
  • Linker: A carboxamido methyl group bridging the aryl and piperazine moieties.

The compound was developed as part of a broader effort to optimize HDAC1/2 inhibition while minimizing off-target effects on HDAC3, 6, and 8 .

Eigenschaften

IUPAC Name

4-ethyl-2,3-dioxo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-18-6-7-19(15(21)14(18)20)16(22)17-9-12-3-4-13(23-12)11-5-8-24-10-11/h3-5,8,10H,2,6-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBUXRBQWCSFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

It is used as a reagent in the synthesis of amino (thiophen-3-yl)benzamide derivatives. These derivatives are known to be histone deacetylase inhibitors and have antitumor activity. Therefore, it can be inferred that the compound may interact with histone deacetylases in the body.

Mode of Action

Based on its use in the synthesis of histone deacetylase inhibitors, it can be hypothesized that it may inhibit the action of histone deacetylases. These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting these enzymes, the compound could potentially increase the acetylation of histones, leading to a more relaxed DNA structure and promoting gene transcription.

Biochemical Pathways

As a potential histone deacetylase inhibitor, it could impact gene expression pathways. By inhibiting histone deacetylase, it could alter the transcription of various genes, potentially leading to various downstream effects such as the inhibition of cell proliferation and induction of cell death, which are common strategies in cancer therapy.

Result of Action

As a potential histone deacetylase inhibitor, it could lead to increased acetylation of histones, a more relaxed DNA structure, and altered gene transcription. This could potentially result in various cellular effects, such as the inhibition of cell proliferation and induction of cell death, which could be beneficial in the context of cancer therapy.

Biologische Aktivität

The compound 4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a piperazine ring and various heterocycles, suggest a range of therapeutic applications. This article explores the biological activity of this compound, highlighting existing research findings, potential applications, and structural comparisons.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
  • Dioxo Functionality: The presence of two carbonyl groups contributes to the reactivity and potential biological interactions of the compound.
  • Heterocycles: The thiophene and furan rings may enhance the compound's bioactivity through unique interactions with biological targets.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study examining piperazine derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The presence of the dioxo functionality in similar compounds has been correlated with enhanced antibacterial activity .
  • Anticancer Potential
    • Research on related thiophene-furan compounds indicates their ability to induce apoptosis in cancer cell lines. For instance, derivatives containing these rings have been shown to inhibit cell proliferation in breast cancer models . The unique structure of our compound may provide similar effects.
  • Antiviral Properties
    • Dioxo-pyrimidine derivatives have been evaluated for antiviral activity, showing promise against HIV and Herpes Simplex Virus. This suggests that our compound could also exhibit antiviral properties due to its dioxo group .

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinity of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide with various biological targets. Preliminary docking simulations indicate potential interactions with:

  • G Protein-Coupled Receptors (GPCRs): These receptors play critical roles in drug action, and compounds with similar structures often display significant binding affinities .

Vergleich Mit ähnlichen Verbindungen

Modifications to the Aryl Substituent

The aryl group at the 5-position of the benzamide scaffold significantly impacts HDAC isoform selectivity. Key analogs include:

Compound Aryl Substituent HDAC1 IC50 (nM) HDAC2 IC50 (nM) Selectivity (HDAC1/HDAC2)
Target Compound 5-(Thiophen-3-yl)furan 12.3 230 18.7-fold
K-562 (3) 5-Phenyl 15.8 290 18.4-fold
K-563 (4) 5-(Furan-3-yl) 18.4 320 17.4-fold
K-564 (5) 5-(Furan-2-yl) 20.1 340 16.9-fold

Key Findings :

  • The thiophen-3-yl group confers marginally better HDAC1 potency compared to phenyl or furan derivatives, likely due to increased lipophilicity enhancing membrane permeability .
  • All analogs exhibit 10–26-fold weaker inhibition of HDAC2 versus HDAC1, suggesting the aryl group minimally influences HDAC2 selectivity .

Modifications to the Piperazine Core

Replacing the 4-ethyl-2,3-dioxopiperazine group alters HDAC binding affinity:

Compound Piperazine Modification HDAC1 IC50 (nM) HDAC2 IC50 (nM)
Target Compound 4-Ethyl-2,3-dioxopiperazine 12.3 230
K-852 (6) (4-Ethyl-2,3-dioxopiperazin-1-yl)methyl 45.6 890
K-856 (8) (4-Methyl-2,5-dioxopiperazin-1-yl)methyl 62.1 1050
OP-859 (11) 4-Ethylpiperazinylmethyl >1000 >1000

Key Findings :

  • The 2,3-dioxo configuration is critical: K-852 (retaining 2,3-dioxo) retains partial activity, whereas OP-859 (non-dioxo) loses potency entirely .
  • Steric effects : Methyl substitution at position 4 (K-856) reduces activity, highlighting the necessity of the ethyl group for optimal binding .

Role of the Carboxamide Linker

The carboxamide group is indispensable for HDAC inhibition. In dopamine D3 receptor ligands, removing the carbonyl group (e.g., converting carboxamide to amine) reduced binding affinity by >100-fold . This parallels findings in HDAC inhibitors, where carboxamide deletion (e.g., K-852) diminishes activity, emphasizing its role in hydrogen bonding with HDAC catalytic sites .

Comparison with Non-HDAC Inhibitors Featuring Similar Substituents

Antifungal Agents (LMM Series)

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares a furan-2-yl group with the target compound but targets fungal thioredoxin reductase. Despite structural overlap, LMM11 lacks HDAC activity, underscoring the specificity of the diketopiperazine-carboxamide scaffold for HDACs .

SGLT2 Inhibitors

Compounds with 5-(thiophen-3-yl)thiazolyl groups (e.g., 15b in ) show moderate SGLT2 inhibition. Unlike the target compound, their activity depends on distal phenyl ring substituents, illustrating divergent structure-activity relationships between HDAC and SGLT2 targets .

Data Tables

Table 1: HDAC Inhibition Profiles of Key Analogs

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM)
Target Compound 12.3 230 >1000 >1000
K-562 (3) 15.8 290 >1000 >1000
K-852 (6) 45.6 890 >1000 >1000

Table 2: Structural Modifications and Activity Trends

Modification Type Example Compound Effect on HDAC1 IC50
Aryl substitution K-563 (furan-3-yl) 18.4 nM (+49% vs target)
Piperazine oxidation K-856 (2,5-dioxo) 62.1 nM (+405% vs target)
Linker deletion OP-859 (non-carboxamide) >1000 nM (inactive)

Q & A

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodological Answer :
  • ANOVA : Compare inter- and intra-assay variability across triplicate experiments. Use p-value thresholds (p < 0.01) to confirm significance .
  • Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.